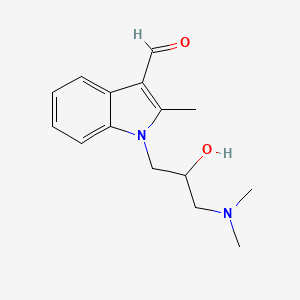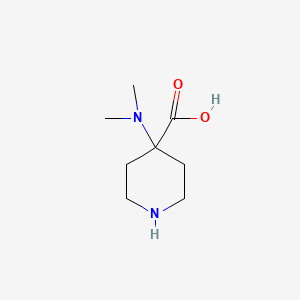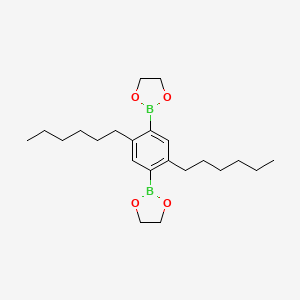
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid
Descripción general
Descripción
“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a chemical compound with the CAS Number: 883858-08-0 . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is C10H13NO3 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
“2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid” is a solid at room temperature . It has a molecular weight of 195.22 and its molecular formula is C10H13NO3 . The detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Sorption Studies
Research on phenoxy herbicides, including compounds structurally related to "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid," focuses on their sorption to soil, organic matter, and minerals. These studies investigate the environmental fate of such compounds, including their interactions with different types of soil and the factors affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).
Flavor Compounds in Foods
Research on branched chain aldehydes, which are key flavor compounds in food products, provides insights into the production and breakdown pathways of these compounds from amino acids. This area of research is relevant for the study of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" due to potential applications in food science and technology (Smit, Engels, & Smit, 2009).
Photodynamic Therapy
The study of compounds used in photodynamic therapy (PDT) for treating various dermatological conditions provides a framework for investigating the potential therapeutic applications of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." Research in this area explores the mechanisms of action, efficacy, and safety of photosensitizing agents (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Biomass-Derived Chemicals
Investigations into biomass-derived levulinic acid for drug synthesis highlight the potential of "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid" in the field of green chemistry and biotechnology. Such studies focus on the synthesis of value-added chemicals and their applications in medicine, emphasizing the importance of sustainable and eco-friendly approaches (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Chemical Warfare Agent Degradation
Research on the degradation products of chemical warfare agents offers insights into the environmental and toxicological aspects of related compounds, including "2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid." These studies address the formation, fate, and effects of degradation products, contributing to our understanding of public health and environmental safety (Munro, Talmage, Griffin, Waters, Watson, King, & Hauschild, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-8(11-6-7)14-10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUOBGLBJOWLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(5-methylpyridin-2-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)


![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)


![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)
![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)


![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)